4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester
Overview
Description
4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester is a substituted calixarene compound known for its high ionophoric properties for metal ions. It is widely used as a synergistic agent in the solvent extraction of lanthanoids with thenoyltrifluoroacetone and in the preparation of potentiometric membranes .
Scientific Research Applications
4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester has several scientific research applications:
Mechanism of Action
Target of Action
The primary targets of 4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester are metal ions . This compound, a substituted calixarene, exhibits significantly high ionophoric properties for metal ions .
Mode of Action
4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester acts as a chelating agent , forming stable complexes with alkali metal cations in water in the presence of counterions and a buffer solution . This interaction enhances the stability of the metal ions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester are not specified in the search results
Result of Action
The compound’s action results in the formation of stable complexes with metal ions . This can facilitate more effective extraction of lanthanoids with a thenoyltrifluoroacetone compound . It has also been used in wearable technology, such as skin-mounted microfluidic potentiometric devices for electrochemical monitoring of sodium and potassium in sweat .
Biochemical Analysis
Biochemical Properties
4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester plays a significant role in biochemical reactions due to its high ionophoric properties for metal ions. It acts as a chelating agent, forming stable complexes with metal ions such as sodium, potassium, and lanthanoids. These complexes exhibit enhanced stability compared to the metal ions alone, facilitating more effective interactions between the metal ions and biological molecules . This compound is also used as a synergistic agent in the solvent extraction of lanthanoids with thenoyltrifluoroacetone .
Cellular Effects
4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester influences various cellular processes by interacting with metal ions and biological molecules. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with metal ions can impact the availability of these ions within cells, thereby influencing cellular functions . Additionally, it has been used in the preparation of potentiometric membranes, which can affect cellular ion transport and homeostasis .
Molecular Mechanism
The mechanism of action of 4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester involves its ability to bind metal ions and form stable complexes. These complexes can interact with various biomolecules, including enzymes and proteins, potentially inhibiting or activating their functions. The compound’s chelating properties facilitate the study of protein and enzyme structure and function by stabilizing metal ion interactions . This stabilization can lead to changes in gene expression and enzyme activity, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester can change over time due to its stability and degradation. The compound is known for its high stability, which allows it to maintain its chelating properties over extended periods . Long-term studies have shown that the compound can degrade under certain conditions, potentially affecting its efficacy in biochemical applications . The long-term effects on cellular function observed in in vitro and in vivo studies indicate that the compound can have sustained impacts on cellular processes .
Dosage Effects in Animal Models
The effects of 4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester vary with different dosages in animal models. At lower doses, the compound effectively chelates metal ions and facilitates their interactions with biological molecules. At higher doses, the compound can exhibit toxic or adverse effects, potentially disrupting cellular functions and causing cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. The compound’s chelating properties allow it to influence metabolic flux and metabolite levels by stabilizing metal ion interactions . This stabilization can affect the activity of enzymes and cofactors involved in metabolic pathways, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions facilitates its transport across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the compound’s localization and its effects on cellular functions .
Subcellular Localization
4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization can enhance the compound’s interactions with metal ions and biomolecules, further influencing cellular processes .
Preparation Methods
The synthesis of 4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester involves the reaction of 4-tert-butylcalix4arene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or acetonitrile under reflux conditions. The product is then purified by recrystallization from solvents such as chloroform or ethanol .
Chemical Reactions Analysis
4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, particularly lanthanoids, in the presence of counterions and a buffer solution.
Substitution: The ester groups can undergo hydrolysis to form the corresponding carboxylic acids under acidic or basic conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s phenolic groups can participate in redox reactions under appropriate conditions.
Comparison with Similar Compounds
4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester is unique compared to other calixarene derivatives due to its high ionophoric properties and ability to form stable complexes with metal ions. Similar compounds include:
- 4-tert-Butylcalix 6arene : A larger calixarene with similar ionophoric properties but different cavity size and binding affinity .
- 4-Sulfocalix 4arene : A sulfonated derivative with enhanced water solubility and different selectivity for metal ions .
- Calix 4arene-25,26,27,28-tetrol : A non-substituted calixarene with different complexation properties and applications .
Properties
IUPAC Name |
ethyl 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H80O12/c1-17-65-49(61)33-69-53-37-21-39-27-46(58(8,9)10)29-41(54(39)70-34-50(62)66-18-2)23-43-31-48(60(14,15)16)32-44(56(43)72-36-52(64)68-20-4)24-42-30-47(59(11,12)13)28-40(55(42)71-35-51(63)67-19-3)22-38(53)26-45(25-37)57(5,6)7/h25-32H,17-24,33-36H2,1-16H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHADWCIBZZJNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCC(=O)OCC)OCC(=O)OCC)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H80O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369271 | |
Record name | Sodium ionophore X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
993.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97600-39-0 | |
Record name | Sodium ionophore X | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97600-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sodium ionophore X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester interact with iodine and what are the downstream effects of this interaction?
A1: this compound (CX) demonstrates a strong affinity for iodine (I2), effectively forming a complex with it. This interaction is driven by the hydrophobic cavity of the calixarene structure, which encapsulates the iodine molecule. [] This complexation has significant downstream effects, primarily limiting the volatility of iodine and reducing its leaching from materials. In the context of packaging, incorporating CX and its iodine complex into polymers like HDPE and PP led to a noticeable decrease in iodine leaching from povidone-iodine solutions. [] This finding highlights the potential of CX as an additive in packaging materials for iodine-based formulations, ultimately enhancing their shelf-life and stability.
Q2: What is the impact of incorporating this compound into polymeric materials on their properties?
A2: Incorporating CX into polymers like HDPE and PP through a swelling procedure induces structural and surface changes in these materials. [] While the specific details of these changes were not extensively discussed in the provided abstracts, the research mentions utilizing techniques like contact angle measurements, thermogravimetric analysis (TGA), and UV-Vis diffuse reflectance spectra to monitor these alterations. [] These analyses likely provided insights into the altered surface properties, thermal stability, and light interaction capabilities of the modified polymers. Understanding these changes is crucial for evaluating the suitability of CX-modified polymers for specific applications, particularly in packaging for iodine-containing formulations.
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